molecular formula C15H20Cl2N2 B11834907 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-00-6

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B11834907
CAS No.: 918653-00-6
M. Wt: 299.2 g/mol
InChI Key: DPDHRMKSTVQDLK-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a diazaspiro undecane core with a dichlorophenyl substituent. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the dichlorophenyl group. One common method involves the reaction of a suitable diaza compound with a dichlorophenyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. Molecular dynamics simulations have identified potential binding sites and pathways involved in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

918653-00-6

Molecular Formula

C15H20Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H20Cl2N2/c16-12-2-1-3-13(14(12)17)19-10-6-15(7-11-19)4-8-18-9-5-15/h1-3,18H,4-11H2

InChI Key

DPDHRMKSTVQDLK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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